molecular formula C12H13N3O6S2 B2607413 [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate CAS No. 882750-10-9

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate

Cat. No.: B2607413
CAS No.: 882750-10-9
M. Wt: 359.37
InChI Key: YUWLNBMGJJIDKW-UVTDQMKNSA-N
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Description

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a nitrophenyl group, and a carbamate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate typically involves multiple steps, starting with the preparation of the thiolane ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrophenyl group would produce an amino derivative.

Scientific Research Applications

[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(3-nitrophenyl)carbamate include other thiolane derivatives, nitrophenyl carbamates, and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a thiolane ring, a methylsulfanyl group, and a nitrophenyl carbamate moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-(3-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6S2/c1-22-11-7-23(19,20)6-10(11)14-21-12(16)13-8-3-2-4-9(5-8)15(17)18/h2-5,11H,6-7H2,1H3,(H,13,16)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWLNBMGJJIDKW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC\1CS(=O)(=O)C/C1=N/OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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